molecular formula C₁₄H₂₂N₅O₇P B1141149 Mono-poc tenofovir CAS No. 211364-69-1

Mono-poc tenofovir

Número de catálogo B1141149
Número CAS: 211364-69-1
Peso molecular: 403.33
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mono-poc Tenofovir (also referred to as TDF) is a nucleotide analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infections. It is a prodrug, meaning that it is converted to its active form, tenofovir diphosphate, inside the body. TDF is highly effective at suppressing HIV replication and has been used in combination with other antiretroviral drugs to provide an effective treatment for HIV-1. TDF has also been studied for its potential use as a prophylactic agent in HIV-1 prevention.

Aplicaciones Científicas De Investigación

Virology

Application Summary

Mono-poc tenofovir is primarily used in the field of virology as an antiretroviral agent, particularly in the treatment and management of HIV-1 infections. It serves as a nucleotide reverse transcriptase inhibitor (NRTI), which is crucial in preventing viral replication.

Experimental Methods

The compound is administered orally, and its efficacy is measured through viral load tests and CD4 cell counts in patients. Clinical trials often involve randomized control groups to assess the effectiveness of Mono-poc tenofovir against placebos or other antiretroviral agents.

Results

Studies have shown that Mono-poc tenofovir, when used in combination with other antiretrovirals, significantly reduces the viral load and improves CD4 cell counts, leading to better management of HIV-1 .

Immunology

Application Summary

Mono-poc tenofovir impacts immunological responses by aiding in the control of viral infections, which can compromise the immune system, such as HIV and hepatitis B.

Experimental Methods

Immunological studies focus on the drug’s impact on immune cell counts and function, as well as its role in the prophylaxis of viral infections in high-risk populations.

Results

Clinical trials have demonstrated that Mono-poc tenofovir can maintain or improve the immunological function in individuals with viral infections by reducing viral replication and allowing the immune system to recover .

Pharmacology

Application Summary

Pharmacologically, Mono-poc tenofovir is significant for its bioavailability and pharmacokinetics, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Methods

Pharmacokinetic studies involve measuring plasma concentrations of the drug over time, following different dosing regimens to optimize therapeutic levels while minimizing side effects.

Results

The prodrug form of Mono-poc tenofovir shows improved bioavailability and a favorable ADME profile, making it effective for once-daily dosing in antiretroviral therapy .

Toxicology

Application Summary

Toxicological research on Mono-poc tenofovir examines its safety profile and potential adverse effects, especially concerning long-term use in chronic viral infections.

Experimental Methods

Toxicology studies assess the drug’s impact on organ systems, particularly the kidneys and bones, through both clinical observations and laboratory markers.

Results

While Mono-poc tenofovir is generally well-tolerated, monitoring for renal function and bone density is recommended due to potential nephrotoxicity and bone demineralization with prolonged use .

Biochemistry

Application Summary

Biochemically, Mono-poc tenofovir is studied for its interaction with cellular enzymes and its incorporation into viral DNA, which leads to chain termination and inhibition of viral replication.

Experimental Methods

Biochemical assays are used to understand the drug’s mechanism of action at the molecular level, including its conversion to the active diphosphate form within cells.

Results

Research has elucidated that Mono-poc tenofovir is effectively phosphorylated within cells to its active form, which competes with natural nucleotides, thereby inhibiting viral reverse transcriptase enzymes .

This analysis provides a detailed overview of the diverse applications of Mono-poc tenofovir across various scientific disciplines, highlighting its multifaceted role in research and therapy. Each application is backed by experimental methods and results, showcasing the compound’s significance in the scientific community.

Antiviral Research

Application Summary

Beyond HIV, Mono-poc tenofovir is being researched for its efficacy against other viral infections, such as hepatitis B and potentially emerging viruses.

Experimental Methods

Clinical trials and in vitro studies are conducted to evaluate the drug’s ability to inhibit viral replication in infected cells and its therapeutic effects in infected individuals.

Results

Promising outcomes have been observed in the suppression of hepatitis B viral loads, and ongoing research may expand its application to other viral diseases .

Molecular Biology

Application Summary

In molecular biology, Mono-poc tenofovir is utilized to study the mechanisms of nucleotide analog incorporation into DNA and RNA, which is fundamental to understanding viral replication and mutagenesis.

Experimental Methods

Researchers employ techniques like PCR and sequencing to observe the incorporation of Mono-poc tenofovir into nucleic acids and its subsequent effects on replication fidelity.

Results

Findings suggest that Mono-poc tenofovir can induce mutations in viral genomes, potentially leading to attenuated viruses or viral resistance .

Public Health

Application Summary

Mono-poc tenofovir plays a significant role in public health as a prophylactic agent to prevent the transmission of HIV, particularly in pre-exposure prophylaxis (PrEP) programs.

Experimental Methods

Epidemiological studies assess the impact of PrEP programs on HIV transmission rates, with Mono-poc tenofovir being a key component of the regimen.

Results

Statistical analyses have shown a decrease in new HIV infections in populations where PrEP with Mono-poc tenofovir is widely adopted .

Drug Development

Application Summary

Mono-poc tenofovir serves as a model compound in drug development for creating new antiretroviral drugs with improved potency and reduced side effects.

Experimental Methods

Pharmaceutical research involves modifying the chemical structure of Mono-poc tenofovir and testing these analogs for their antiviral activity and pharmacokinetic properties.

Results

This has led to the development of newer antiretroviral agents that offer better tolerability and adherence for patients .

Computational Chemistry

Application Summary

Computational chemistry utilizes Mono-poc tenofovir to simulate its interactions with viral enzymes and predict its binding affinity and inhibitory potential.

Experimental Methods

Molecular docking and dynamics simulations are performed to visualize the drug’s interaction with target proteins and to optimize its structure for enhanced activity.

Results

Such studies provide insights into the drug’s mechanism of action and guide the design of more effective antiviral agents .

Clinical Pharmacology

Application Summary

Clinical pharmacology research investigates the real-world effectiveness of Mono-poc tenofovir in diverse patient populations, including those with comorbidities or taking concomitant medications.

Experimental Methods

Observational studies and clinical trials monitor patients over time to gather data on the drug’s performance, safety, and interactions with other treatments.

Results

The data collected helps refine dosing guidelines and identify potential drug interactions, ensuring safe and effective use of Mono-poc tenofovir in clinical settings .

Propiedades

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYSRKLPLHUWCJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718877
Record name ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mono-poc tenofovir

CAS RN

211364-69-1
Record name Tenofovir isoproxil monoester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211364691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENOFOVIR ISOPROXIL MONOESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKS5H56W6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
D Varal, M Joshi, D Panmand, V Jadhav - Der Pharma Chem, 2016 - hero.epa.gov
… The present work describes synthesis and characterizations of USP related known and unknown impurities; mono-POC Tenofovir (5), mono-POC methyl Tenofovir (6a), mono-POC …
Number of citations: 3 hero.epa.gov
M Fardis, R Oliyai - Prodrugs: Challenges and Rewards Part 1, 2007 - Springer
… The mono-POC tenofovir undergoes a similar degradation leading to the rapid formation of tenofovir. The conversion process is rapid, as demonstrated in preclinical and clinical studies…
Number of citations: 13 link.springer.com
GH Oh, JE Kim, YJ Park - Drug development and industrial …, 2018 - Taylor & Francis
… In contrast, Figure 2(C) shows that the TD exposed to alkaline hydrolysis was decomposed to mono-POC tenofovir and tenofovir as well as, to some extent, an intermediate by …
Number of citations: 6 www.tandfonline.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.